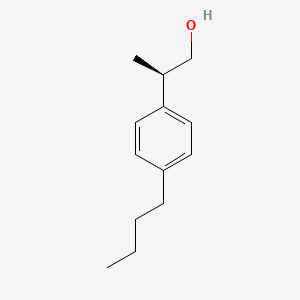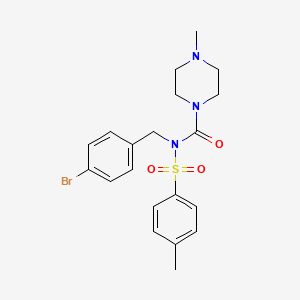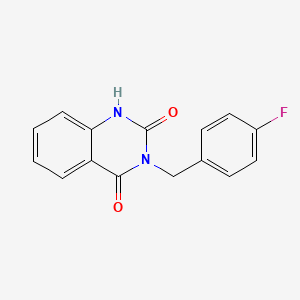![molecular formula C22H22N2O7 B2680015 1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1358249-47-4](/img/structure/B2680015.png)
1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the nitrogen atom makes piperidine a key structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and varies greatly depending on the specific compound being synthesized . Common methods for synthesizing piperidines include the reduction of pyridines, the cyclization of linear amines, and the rearrangement of other nitrogen-containing compounds .Molecular Structure Analysis
The molecular formula of this compound is C22H22N2O7, and its molecular weight is 426.425. It contains a piperidine ring, which is a common structure in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions of piperidine derivatives can be quite diverse, depending on the specific compound and its functional groups . Piperidines can undergo a variety of reactions, including alkylation, acylation, and various types of cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Protoporphyrinogen IX Oxidase Inhibitors
Research by Li et al. (2005) explored the synthesis of trifluoromethyl-substituted compounds, analyzing their crystal structures and potential as protoporphyrinogen IX oxidase inhibitors. Although not directly related to the specific compound of interest, this study demonstrates the approach to synthesizing and evaluating compounds with potential biochemical applications (Li et al., 2005).
Histamine H3 Receptor Ligands
Amon et al. (2007) discussed the development of fluorescence-tagged nonimidazole histamine H3 receptor ligands derived from piperidine. These compounds exhibit potent histamine hH3 receptor affinities and could serve as tools for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).
Neuroleptic Agents Synthesis
Botteghi et al. (2001) described the synthesis of Fluspirilen and Penfluridol, neuroleptic agents that incorporate piperidine or piperazine moieties, highlighting a key synthesis route involving rhodium-catalyzed hydroformylation. This example showcases the application of complex organic synthesis techniques in developing pharmaceuticals (Botteghi et al., 2001).
Antimicrobial Agents
Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research demonstrates the ongoing exploration of novel compounds for their antimicrobial properties, providing a context for studying various piperidine derivatives (Jadhav et al., 2017).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. While focusing on a different application area, this study illustrates the diverse potential uses of piperidine derivatives in scientific research (Kaya et al., 2016).
Wirkmechanismus
The mechanism of action of piperidine derivatives can vary greatly depending on the specific compound and its biological targets . Piperidine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-7-5-6-13(8-14)23-21(25)12-31-18-11-17(22(26)30-4)24-16-10-20(29-3)19(28-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTGNODIUOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2679938.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)
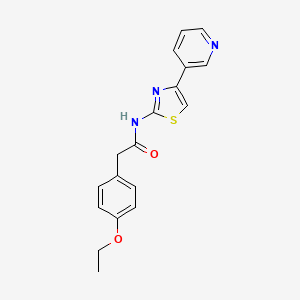
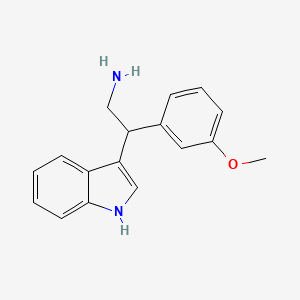
![1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679944.png)
![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)
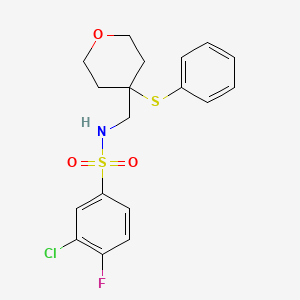
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2679948.png)
